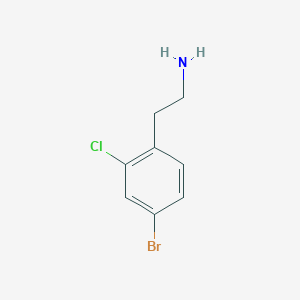
2-(4-Bromo-2-chlorophenyl)ethanamine
Cat. No. B2800666
Key on ui cas rn:
874285-01-5
M. Wt: 234.52
InChI Key: GYYRSYUPFKJPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08962648B2
Procedure details


To a stirred suspension of LiBH4 (2.0 M, 73 mL, 145 mmol) in THF (60 mL) at room temperature was added chlorotrimethylsilane (32 g, 290 mmol), dropwise over 10 min. After stirring at room temperature for 20 min, nitrogen gas was bubbled through the mixture for 5 min to remove the remaining trimethylsilane that had formed. A solution of 4-bromo-2-chloro-1-(2-nitrovinyl)benzene (9.5 g, 36.2 mmol) in THF (60 mL) was added dropwise over 10 min with stirring at room temperature. The resulting mixture was heated at reflux for 1 h. The reaction mixture was cooled in an ice bath and carefully quenched with MeOH (100 mL). The solvent was evaporated and the residue was partitioned between 20% KOH (120 mL) and CH2Cl2 (60 mL). The organic layer was dried, concentrated, purified by column chromatography (silica, ethyl acetate/hexanes gradient) to obtain the desired product (8.5 g, 95%) as a light yellow oil: ESI MS m/z 234 [C8H9BrClN+H]+.



Name
4-bromo-2-chloro-1-(2-nitrovinyl)benzene
Quantity
9.5 g
Type
reactant
Reaction Step Three


Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[Li+].[BH4-].Cl[Si](C)(C)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][N+:17]([O-])=O)=[C:11]([Cl:20])[CH:10]=1>C1COCC1>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[C:11]([Cl:20])[CH:10]=1 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Three
|
Name
|
4-bromo-2-chloro-1-(2-nitrovinyl)benzene
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C=C[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
nitrogen gas was bubbled through the mixture for 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the remaining trimethylsilane that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched with MeOH (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between 20% KOH (120 mL) and CH2Cl2 (60 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (silica, ethyl acetate/hexanes gradient)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)CCN)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
